3-(3-Nitrophenyl)-1,2,4-oxadiazole 3-(3-Nitrophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 90049-83-5
VCID: VC3839291
InChI: InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol

3-(3-Nitrophenyl)-1,2,4-oxadiazole

CAS No.: 90049-83-5

VCID: VC3839291

Molecular Formula: C8H5N3O3

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Nitrophenyl)-1,2,4-oxadiazole - 90049-83-5

Description

3-(3-Nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. It is characterized by its unique structure, which includes a nitrophenyl group attached to the oxadiazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and electronic properties.

Synthesis and Chemical Reactions

The synthesis of 3-(3-Nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of arylamidoximes with appropriate reagents to form the oxadiazole ring. These reactions can be tailored to produce various derivatives by modifying the starting materials.

Starting MaterialReaction ConditionsProduct
ArylamidoximesSuccinic anhydrideOxadiazoles
ArylnitrilesHydroxylamineArylamidoximes

Biological Activity and Applications

1,2,4-Oxadiazoles, including derivatives of 3-(3-Nitrophenyl)-1,2,4-oxadiazole, have shown promising biological activities. Some derivatives have been identified as potent anticancer agents, capable of inducing apoptosis in cancer cells . Additionally, certain oxadiazole derivatives exhibit antibacterial properties, making them potential candidates for treating resistant bacterial infections .

Biological Activity Data

Compound DerivativeActivityTarget Cells/Pathogens
17a and 17bAnticancerMCF-7, HeLa, CaCo-2
ND-421AntibacterialMRSA, VRE

Research Findings and Future Directions

Research on 1,2,4-oxadiazoles highlights their versatility in drug discovery. The modification of the oxadiazole core with different substituents can lead to compounds with enhanced biological activity. For instance, the introduction of alkyl chains or specific aromatic rings can significantly improve the inhibitory potency against certain targets .

Future Research Directions

  • Structural Modification: Further modification of the oxadiazole structure to enhance biological activity and pharmacological profiles.

  • In Vivo Studies: Conducting in vivo studies to assess the efficacy and safety of promising derivatives in animal models.

  • Combination Therapies: Exploring the potential of oxadiazole derivatives in combination with existing drugs to overcome resistance.

CAS No. 90049-83-5
Product Name 3-(3-Nitrophenyl)-1,2,4-oxadiazole
Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
IUPAC Name 3-(3-nitrophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H
Standard InChIKey BXMPGUQFWQUYRY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2
PubChem Compound 2774286
Last Modified Aug 16 2023

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